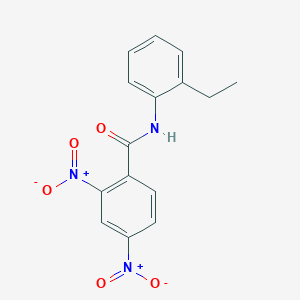![molecular formula C14H9ClF2N4O2 B10956498 3-chloro-N-[2-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10956498.png)
3-chloro-N-[2-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[2-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Vorbereitungsmethoden
The synthesis of 3-chloro-N-[2-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 3-aminopyrazole with a suitable aldehyde or ketone to form the pyrazolo[1,5-a]pyrimidine core. This intermediate is then further functionalized with a chlorinating agent and a difluoromethoxy-substituted phenyl group . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time .
Analyse Chemischer Reaktionen
3-chloro-N-[2-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[2-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-chloro-N-[2-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the cell cycle and inducing apoptosis in cancer cells . Molecular docking studies have shown that the compound forms hydrogen bonds with key residues in the active site, enhancing its inhibitory potency .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-chloro-N-[2-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent CDK2 inhibitor with similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C14H9ClF2N4O2 |
|---|---|
Molekulargewicht |
338.69 g/mol |
IUPAC-Name |
3-chloro-N-[2-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C14H9ClF2N4O2/c15-10-11(20-21-7-3-6-18-12(10)21)13(22)19-8-4-1-2-5-9(8)23-14(16)17/h1-7,14H,(H,19,22) |
InChI-Schlüssel |
KFSFTSMYOHAHLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)C2=NN3C=CC=NC3=C2Cl)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-bromo-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10956416.png)
![13-(difluoromethyl)-11-methyl-4-[4-[(2,3,5,6-tetrafluorophenoxy)methyl]phenyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956417.png)
![Methyl 5-({[3-cyano-4-methyl-6-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B10956427.png)

![2-(1,3-benzothiazol-2-yl)-4-[(1E)-N-(tetrahydrofuran-2-ylmethyl)propanimidoyl]-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B10956432.png)
![4-[2-(1-ethylpyrazol-4-yl)quinolin-4-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956433.png)
![N-[4-(difluoromethoxy)phenyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10956446.png)
![(4,5-Dibromothiophen-2-yl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B10956453.png)
![13-(difluoromethyl)-4-[2-(4-nitropyrazol-1-yl)ethyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10956456.png)
![1-(3-Chloro-4-fluorophenyl)-3-[4-(difluoromethoxy)-3-ethoxyphenyl]thiourea](/img/structure/B10956461.png)
![N-cyclohexyl-4-{[4-(propan-2-yl)phenoxy]methyl}benzamide](/img/structure/B10956462.png)
![N-cycloheptyl-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B10956468.png)
![2-({5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}carbonyl)-N-phenylhydrazinecarboxamide](/img/structure/B10956478.png)
![1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(4-methoxybenzyl)piperazine](/img/structure/B10956491.png)
